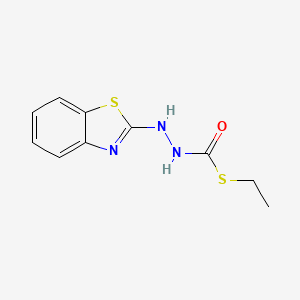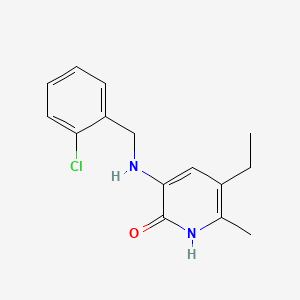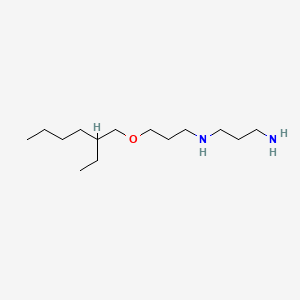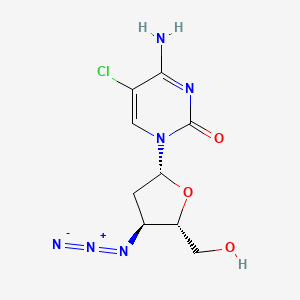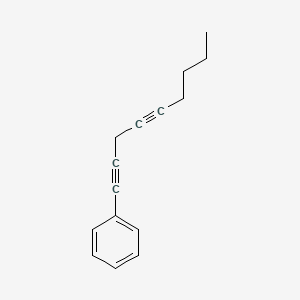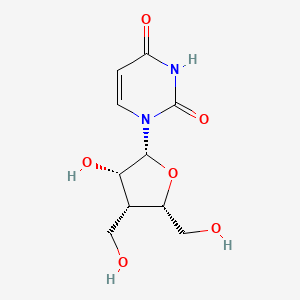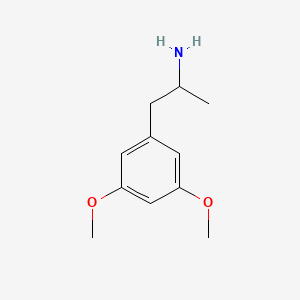
3,5-Dimethoxyamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which also includes 2,3-Dimethoxyamphetamine, 2,4-Dimethoxyamphetamine, 2,5-Dimethoxyamphetamine, 2,6-Dimethoxyamphetamine, and 3,4-Dimethoxyamphetamine . These compounds are structurally similar to methoxyamphetamine and trimethoxyamphetamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxyamphetamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane to form 3,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: similar compounds are often synthesized using large-scale chemical reactors and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other psychoactive compounds.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Explored for potential therapeutic uses in psychedelic-assisted therapy.
Industry: Utilized in the development of novel psychoactive substances
Mechanism of Action
The exact mechanism of action of 3,5-Dimethoxyamphetamine is not well understood. it is believed to exert its effects by interacting with serotonin receptors, particularly the 5-HT2A receptor. This interaction likely leads to altered neurotransmitter release and changes in perception, mood, and cognition .
Comparison with Similar Compounds
3,5-Dimethoxyamphetamine is similar to other dimethoxyamphetamines, such as:
- 2,3-Dimethoxyamphetamine
- 2,4-Dimethoxyamphetamine
- 2,5-Dimethoxyamphetamine
- 2,6-Dimethoxyamphetamine
- 3,4-Dimethoxyamphetamine
Uniqueness: this compound is unique due to its specific substitution pattern on the aromatic ring, which may result in distinct pharmacological effects compared to its isomers .
Properties
CAS No. |
15402-82-1 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)4-9-5-10(13-2)7-11(6-9)14-3/h5-8H,4,12H2,1-3H3 |
InChI Key |
PDCLPGSYMZLLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC(=C1)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


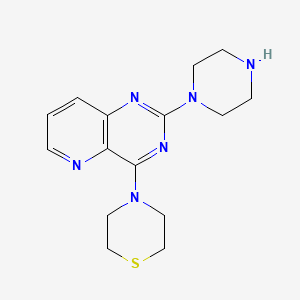
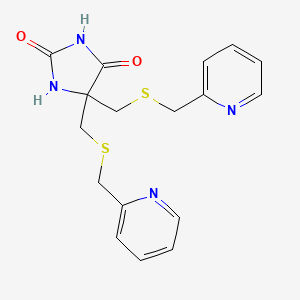
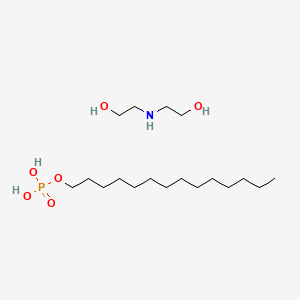
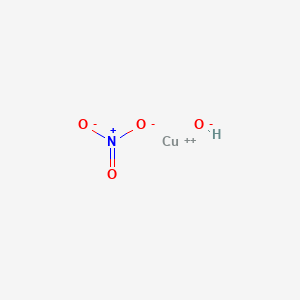
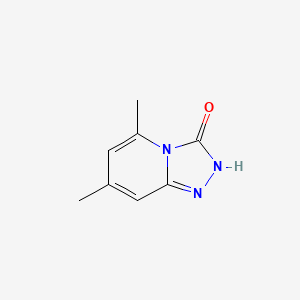
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
